9-Cycloheptylpurin-6-amine
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Overview
Description
9-Cycloheptyl-9H-adenine is a derivative of adenine, a fundamental component of nucleic acids. This compound is characterized by the presence of a cycloheptyl group attached to the ninth position of the adenine structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Cycloheptyl-9H-adenine typically involves the alkylation of adenine with cycloheptyl halides under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction .
Industrial Production Methods: While specific industrial production methods for 9-Cycloheptyl-9H-adenine are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 9-Cycloheptyl-9H-adenine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Alkyl halides and strong bases are typically employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various alkyl or aryl groups at the nitrogen atoms .
Scientific Research Applications
9-Cycloheptyl-9H-adenine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 9-Cycloheptyl-9H-adenine primarily involves its interaction with adenosine receptors. These receptors are G protein-coupled receptors that mediate various physiological responses. By binding to these receptors, 9-Cycloheptyl-9H-adenine can modulate signal transduction pathways, influencing cellular responses such as neurotransmission, vasodilation, and immune modulation .
Comparison with Similar Compounds
9-Ethyladenine: Another adenine derivative with a similar structure but different alkyl group.
9-Cyclopentyl-9H-adenine: Similar in structure but with a cyclopentyl group instead of a cycloheptyl group.
9-Cyclopropyl-9H-adenine: Features a cyclopropyl group, offering different steric and electronic properties.
Uniqueness: 9-Cycloheptyl-9H-adenine is unique due to its larger cycloheptyl group, which can influence its binding affinity and selectivity for adenosine receptors. This structural variation can lead to distinct pharmacological profiles and potential therapeutic applications .
Properties
CAS No. |
6961-60-0 |
---|---|
Molecular Formula |
C12H17N5 |
Molecular Weight |
231.30 g/mol |
IUPAC Name |
9-cycloheptylpurin-6-amine |
InChI |
InChI=1S/C12H17N5/c13-11-10-12(15-7-14-11)17(8-16-10)9-5-3-1-2-4-6-9/h7-9H,1-6H2,(H2,13,14,15) |
InChI Key |
FHZRSYFMJLJWBS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)N2C=NC3=C(N=CN=C32)N |
Key on ui other cas no. |
6961-60-0 |
Origin of Product |
United States |
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